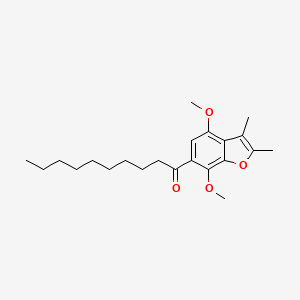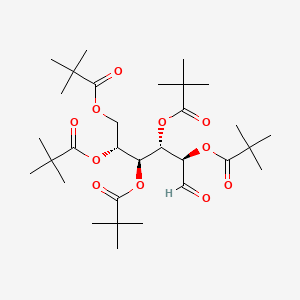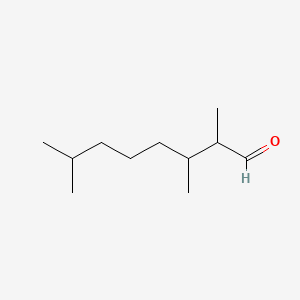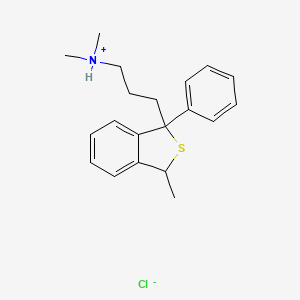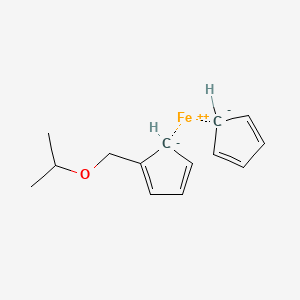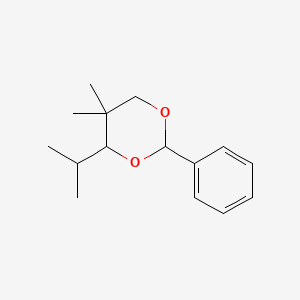
4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane is an organic compound with the molecular formula C15H22O2. It is a member of the dioxane family, characterized by a dioxane ring substituted with isopropyl, dimethyl, and phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane typically involves the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction conditions are carefully controlled to ensure the formation of the desired dioxane ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .
Comparación Con Compuestos Similares
4,5-Dimethyl-1,3-dioxane: A structurally similar compound with different substituents.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Another derivative with a benzaldehyde group.
Uniqueness: 4-Isopropyl-5,5-dimethyl-2-phenyl-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its combination of isopropyl, dimethyl, and phenyl groups makes it a versatile compound with diverse applications in various fields .
Propiedades
Número CAS |
24571-18-4 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-phenyl-4-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-11(2)13-15(3,4)10-16-14(17-13)12-8-6-5-7-9-12/h5-9,11,13-14H,10H2,1-4H3 |
Clave InChI |
KBQKRKYMBMMZIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(COC(O1)C2=CC=CC=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13748090.png)
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)

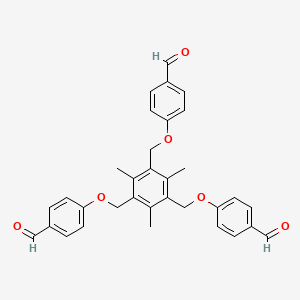
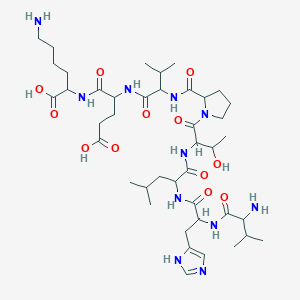
![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
